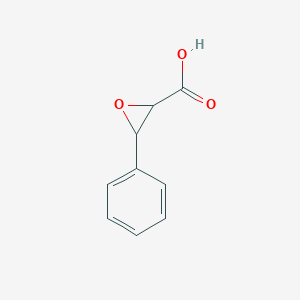

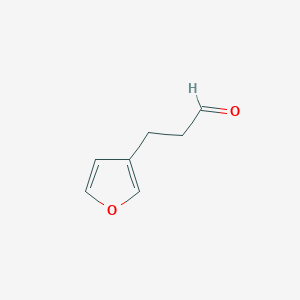

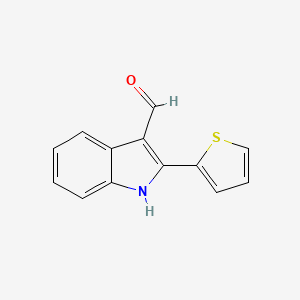

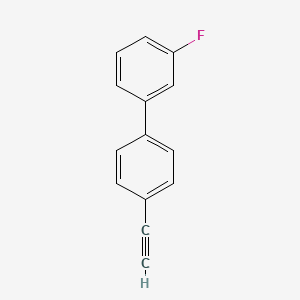

![molecular formula C10H6S B3145228 Benzo[b]thiophene, 3-ethynyl- CAS No. 569353-00-0](/img/structure/B3145228.png)

Benzo[b]thiophene, 3-ethynyl-

説明

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . It has no household use . Thianaphthene-3-carboxaldehyde, also known as benzo[b]thiophene-3-carboxaldehyde, can be synthesized from 3-methyl-benzo[b]thiophene .

Synthesis Analysis

A novel alkyne 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene was synthesized and tested for Sonogashira coupling reaction with different iodoaryl compounds . This synthesis strategy is important for the preparation of organic compounds . An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is also disclosed .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives has been determined by FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV) and density functional theory (DFT) calculations . A single-crystal X-ray structural analysis was also successfully made .

Chemical Reactions Analysis

Pd-catalyzed coupling reactions like the Sonogashira coupling reaction are very useful tools for the formation of new carbon–carbon bonds under mild reaction conditions . Terminal alkynes have a very critical role in Sonogashira coupling reaction .

Physical And Chemical Properties Analysis

Benzo[b]thiophene has a molecular weight of 134.198 . The HOMO and LUMO energy levels rise in the order of 4,4′-BBT (−5.55 eV and −2.39 eV) < 1,1′-Si-4,4′-BBT (−5.45 eV and −2.34 eV) < 1,1′,3,3′-Si-4,4′-BBT (−5.34 eV and −2.30 eV) .

科学的研究の応用

Synthesis and Characterization

- Benzo[b]thiophene derivatives, synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, exhibit a wide spectrum of pharmacological properties. These compounds, characterized by various spectral studies, have shown potent antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Pai, 2010).

Medicinal Chemistry and Tubulin Binding Agents

- Benzo[b]thiophenes serve as important tools in medicinal chemistry. A novel approach involving palladium-mediated coupling has been applied to synthesize tubulin binding agents, indicating their potential in cancer therapy (Flynn, Verdier-Pinard, & Hamel, 2001).

Wide Applications in Medicinal Chemistry

- Derivatives of benzo[b]thiophene are employed in various medicinal applications, including antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. They are also used as building blocks for synthesizing pharmaceutically important molecules (Duc, 2020).

Organic Semiconductors and Photoelectric Materials

- Certain benzo[b]thiophene compounds are utilized as organic semiconductors and photoelectric materials. They exhibit promising applications in fields such as organic field-effect transistors (OFETs) (Ryu et al., 2023).

Photochemical Applications

- The photochemical oxidation of benzo[b]thiophene in aqueous solutions has been studied, highlighting its role in simulating photooxidation from sun-light, which is crucial in understanding the behavior of oil spills in oceans (Andersson & Bobinger, 1992).

Synthesis of Diverse Derivatives

- Various methodologies, like iodocyclization/etherification, have been developed for the efficient synthesis of benzo[b]thiophene core structures, underlining its significance in medicinal and pharmaceutical research (Kesharwani et al., 2014).

Green Chemistry Approaches

- Novel methodologies involving sodium halides as a source of electrophilic halogens have been explored for synthesizing dihalo substituted benzo[b]thiophene core structures, emphasizing the push towards greener and more sustainable chemical processes (Kesharwani et al., 2018).

作用機序

Target of Action

3-Ethynyl-1-benzothiophene, also known as 3-Ethynylbenzothiophene, 3-ethynylbenzo[b]thiophene, or Benzo[b]thiophene, 3-ethynyl-, is a synthetic compound that has been found to have significant antimicrobial properties . The primary targets of this compound are various microorganisms, including C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922, and S. aureus ATCC 25923 .

Mode of Action

It is known that the compound interacts with its targets, leading to their inhibition . This interaction results in the compound’s antimicrobial activity, making it effective against a range of microorganisms .

Biochemical Pathways

It is known that benzothiophene derivatives, including 3-ethynyl-1-benzothiophene, have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . They are also known as strong inhibitors of lipid peroxidation, potassium channel openers, topoisomerase inhibitors, and L1210 cell selectors .

Result of Action

The result of 3-Ethynyl-1-benzothiophene’s action is the inhibition of the growth of various microorganisms, demonstrating its antimicrobial activity . Some benzothiophene derivatives have also shown high antioxidant capacities .

特性

IUPAC Name |

3-ethynyl-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6S/c1-2-8-7-11-10-6-4-3-5-9(8)10/h1,3-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCMFEOKBFMXBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CSC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

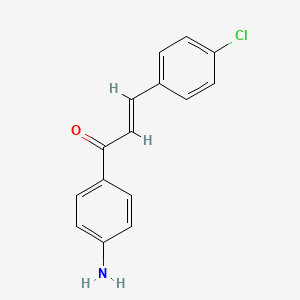

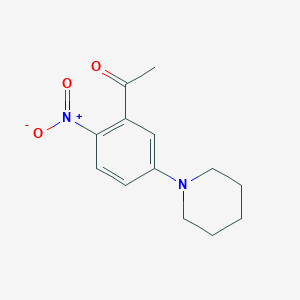

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one](/img/structure/B3145231.png)